2-Amino-6-fluorobenzylamine
Overview
Description
It is primarily used for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension . Debrisoquin hemisulfate is also noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme, making it significant in pharmacogenetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Debrisoquin hemisulfate typically involves the reaction of 3,4-dihydroisoquinoline with cyanamide under acidic conditions to form the carboximidamide derivative. This intermediate is then treated with sulfuric acid to yield the hemisulfate salt .
Industrial Production Methods: In industrial settings, the production of Debrisoquin hemisulfate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often crystallized from an aqueous solution to obtain the hemisulfate salt in solid form .
Chemical Reactions Analysis
Types of Reactions: Debrisoquin hemisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P-450 enzymes, particularly CYP2D6, to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carboximidamide group.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and cytochrome P-450 enzymes under physiological conditions.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with the carboximidamide group in the presence of a suitable catalyst.
Major Products:
Oxidation: The major product is 4-hydroxydebrisoquin.
Reduction: Reduced derivatives of the carboximidamide group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Debrisoquin hemisulfate has a wide range of scientific research applications:
Mechanism of Action
Debrisoquin hemisulfate acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings, resulting in reduced sympathetic nervous system activity .
Comparison with Similar Compounds
Guanethidine: Similar in its adrenergic neuron-blocking effects but differs in its chemical structure and specific enzyme interactions.
Guanoxan: Shares the guanidine part of the molecule but has different pharmacokinetic properties.
Guanadrel: Another guanidine derivative with similar antihypertensive effects but distinct metabolic pathways.
Uniqueness of Debrisoquin Hemisulfate: Debrisoquin hemisulfate is unique due to its role as a substrate for the polymorphic cytochrome P-450 enzyme CYP2D6. This makes it particularly valuable in pharmacogenetic studies to understand individual variations in drug metabolism and response .
Properties
IUPAC Name |
2-(aminomethyl)-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXYFABFIYSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342146 | |
Record name | 2-Amino-6-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-93-7 | |
Record name | 2-Amino-6-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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